2,2,3,3-Tetrafluoropropanoic anhydride

説明

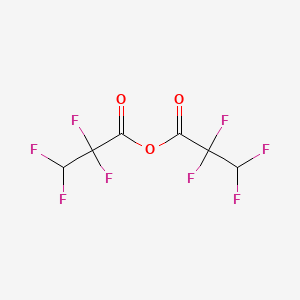

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3-tetrafluoropropanoyl 2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O3/c7-1(8)5(11,12)3(15)17-4(16)6(13,14)2(9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGWXMJBOPPNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)OC(=O)C(C(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505420 | |

| Record name | 2H-Perfluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-83-7 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Perfluoropropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetrafluoropropanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,3,3 Tetrafluoropropanoic Anhydride

Dehydration Routes from 2,2,3,3-Tetrafluoropropanoic Acid

The most direct and conventional method for the preparation of 2,2,3,3-Tetrafluoropropanoic anhydride (B1165640) involves the removal of a water molecule from two equivalents of 2,2,3,3-Tetrafluoropropanoic acid. This transformation is typically facilitated by the use of potent dehydrating agents.

The synthesis of carboxylic acid anhydrides through the dehydration of carboxylic acids is a fundamental transformation in organic chemistry. A variety of classical dehydrating agents have been employed for this purpose, many of which are applicable to the synthesis of 2,2,3,3-Tetrafluoropropanoic anhydride. These reagents effectively remove water, driving the equilibrium towards the formation of the anhydride.

Commonly used dehydrating agents include:

Phosphorus Pentoxide (P₄O₁₀): A highly effective and widely used dehydrating agent for the synthesis of acid anhydrides.

Thionyl Chloride (SOCl₂): Often used to convert carboxylic acids to acyl chlorides, which can then react with a carboxylate salt to form an anhydride. It can also be used for direct dehydration under certain conditions. libretexts.orglibretexts.org

Acetic Anhydride: Can be used in an exchange reaction with the carboxylic acid, although this is more common for the synthesis of mixed anhydrides.

Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent itself, it can be used to promote the formation of other anhydrides.

Dicyclohexylcarbodiimide (DCC): A milder dehydrating agent often used in peptide synthesis, which can also be applied to anhydride formation.

The general mechanism for the dehydration of a carboxylic acid using a reagent like phosphorus pentoxide involves the formation of a phosphorylated intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and a phosphate (B84403) byproduct.

Table 1: Classical Dehydrating Agents for Anhydride Synthesis

| Dehydrating Agent | Chemical Formula | General Applicability |

|---|---|---|

| Phosphorus Pentoxide | P₄O₁₀ | High |

| Thionyl Chloride | SOCl₂ | High (often via acyl chloride) |

| Acetic Anhydride | (CH₃CO)₂O | Moderate (exchange reactions) |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | High |

| Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ | Moderate (milder conditions) |

While specific, detailed optimized conditions for the high-yield production of this compound are not extensively documented in publicly available literature, general principles of anhydride synthesis can be applied to maximize the yield. Key parameters to consider for optimization include:

Stoichiometry of the Dehydrating Agent: The molar ratio of the dehydrating agent to the carboxylic acid is a critical factor. An excess of the dehydrating agent is often used to ensure complete conversion, but this can lead to purification challenges.

Reaction Temperature: The temperature at which the reaction is carried out influences the reaction rate. Higher temperatures can accelerate the reaction but may also lead to side reactions and decomposition of the product. The optimal temperature is typically determined empirically. For instance, the synthesis of trifluoromethanesulfonic anhydride from its acid using phosphorus pentoxide is initially conducted at room temperature and then heated to distill the product. orgsyn.org

Solvent: The choice of solvent is important. The reaction is often carried out in an inert solvent that can dissolve the reactants and facilitate the reaction. In some cases, the reaction can be performed neat.

Removal of Byproducts: Efficient removal of byproducts, such as the hydrated form of the dehydrating agent or any generated acids, can drive the reaction to completion and simplify purification.

Purification Method: Distillation under reduced pressure is a common method for purifying volatile anhydrides like this compound, separating it from less volatile impurities and byproducts.

A hypothetical optimized procedure would involve the slow addition of a slight excess of a powerful dehydrating agent like phosphorus pentoxide to 2,2,3,3-Tetrafluoropropanoic acid, possibly in a high-boiling inert solvent, followed by controlled heating and vacuum distillation to isolate the pure anhydride.

Alternative Synthetic Approaches to this compound

Beyond the direct dehydration of the corresponding carboxylic acid, alternative synthetic strategies can be envisioned for the formation of this compound. These methods often involve the use of different starting materials or novel activation techniques.

An important alternative route to symmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. In the context of this compound, this would entail the synthesis of 2,2,3,3-Tetrafluoropropanoyl chloride as a key precursor.

The synthesis of 2,2,3,3-Tetrafluoropropanoyl chloride can be achieved by treating 2,2,3,3-Tetrafluoropropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org Once the acyl chloride is obtained, it can be reacted with the sodium or potassium salt of 2,2,3,3-Tetrafluoropropanoic acid. This nucleophilic acyl substitution reaction would yield the desired anhydride and a salt byproduct (e.g., NaCl). youtube.com

This two-step approach can sometimes offer advantages in terms of purity and control over the reaction compared to direct dehydration.

Reaction Scheme:

HCF₂CF₂COOH + SOCl₂ → HCF₂CF₂COCl + SO₂ + HCl

HCF₂CF₂COCl + HCF₂CF₂COONa → (HCF₂CF₂CO)₂O + NaCl

Another precursor-based approach could involve the use of phosgene (B1210022) or its safer solid equivalent, triphosgene. These reagents can react with carboxylic acids to form acyl chlorides in situ, which can then react with another equivalent of the carboxylic acid to form the anhydride. asianpubs.org

While specific examples for the synthesis of this compound using novel catalytic or electrochemical methods are not prominent in the literature, these areas represent a frontier in organic synthesis.

Catalytic Methods: The development of catalytic methods for anhydride synthesis is an area of active research, aiming to replace stoichiometric and often harsh dehydrating agents with more environmentally benign and efficient catalytic systems. For example, certain transition metal complexes have been shown to catalyze the dehydration of carboxylic acids. The application of such catalysts to the synthesis of fluorinated anhydrides like this compound could offer a more sustainable synthetic route.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful tool in organic chemistry, offering unique reactivity and often milder reaction conditions. acs.org While direct electrochemical synthesis of anhydrides from carboxylic acids is not a common transformation, electrochemical methods are being explored for the synthesis of fluorinated organic compounds. acs.orgyoutube.com For instance, electrochemical fluorination can be used to introduce fluorine atoms into organic molecules. fluorine1.runih.govresearchgate.net It is conceivable that future developments in electrosynthesis could lead to novel pathways for the formation of fluorinated anhydrides, potentially through the anodic oxidation of carboxylates to generate acyl radical or carbocation intermediates that could then be trapped to form the anhydride.

The exploration of these novel methods for the synthesis of this compound holds the potential for the development of more efficient, selective, and sustainable manufacturing processes.

Chemical Reactivity and Reaction Mechanisms of 2,2,3,3 Tetrafluoropropanoic Anhydride

Nucleophilic Acyl Substitution Reactionsmasterorganicchemistry.combyjus.comlibretexts.org

The cornerstone of 2,2,3,3-Tetrafluoropropanoic anhydride's reactivity lies in nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the addition of a nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. vanderbilt.edu This intermediate then collapses, expelling a 2,2,3,3-tetrafluoropropanoate ion as a leaving group, resulting in the substitution of the anhydride (B1165640) group with the nucleophile. vanderbilt.edu The strong electron-withdrawing effect of the fluorine atoms increases the partial positive charge on the carbonyl carbons, making the anhydride highly reactive towards nucleophiles.

The general mechanism proceeds in two principal stages:

Nucleophilic Addition: The nucleophile attacks a carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. vanderbilt.edu

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and ejecting the leaving group. vanderbilt.edu

This addition-elimination mechanism is characteristic of acyl derivatives. masterorganicchemistry.com

This compound reacts with alcohols to form esters and 2,2,3,3-tetrafluoropropanoic acid. libretexts.org This reaction, a form of acylation, is a common method for ester synthesis. byjus.com While generally slower than reactions with acyl chlorides, the reaction can be driven to completion, often by warming the mixture. byjus.com

The mechanism for this esterification follows the general nucleophilic acyl substitution pathway:

Protonation (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack: A lone pair of electrons from the alcohol's oxygen atom attacks the electrophilic carbonyl carbon. This forms a new carbon-oxygen bond and breaks the carbonyl π bond, with the electrons moving to the carbonyl oxygen. chemguide.co.uk This results in a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added alcohol group to one of the oxygen atoms of the original anhydride moiety. chemguide.co.uk

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of 2,2,3,3-tetrafluoropropanoic acid as the leaving group. chemguide.co.uk

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

| Reactant | Product | Byproduct |

|---|---|---|

| This compound | 2,2,3,3-Tetrafluoropropanoate Ester | 2,2,3,3-Tetrafluoropropanoic acid |

| Alcohol (R-OH) |

The reaction of this compound with amines (ammonia, primary, or secondary amines) yields amides. libretexts.orglibretexts.org This amidation reaction is a robust method for forming carbon-nitrogen bonds. Two equivalents of the amine are typically required because the 2,2,3,3-tetrafluoropropanoic acid byproduct reacts with a second molecule of the amine to form an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride. libretexts.org

Formation of Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer/Leaving Group Removal: The intermediate collapses, and the 2,2,3,3-tetrafluoropropanoate anion is eliminated as a leaving group. A second amine molecule then deprotonates the positively charged nitrogen, yielding the neutral amide product and a 2,2,3,3-tetrafluoropropanoate salt. libretexts.org

| Reactant | Product | Byproduct |

|---|---|---|

| This compound | N-substituted 2,2,3,3-Tetrafluoropropanamide | Ammonium 2,2,3,3-tetrafluoropropanoate salt |

| Amine (R-NH2) (2 equivalents) |

This compound reacts with water in a hydrolysis reaction to yield two equivalents of 2,2,3,3-tetrafluoropropanoic acid. libretexts.org This reaction is typically faster than the hydrolysis of corresponding esters or amides.

The mechanism is analogous to that of alcoholysis and aminolysis:

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking a carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking water molecule to the leaving carboxylate group, often facilitated by another water molecule acting as a base.

Elimination: The intermediate collapses, expelling a molecule of 2,2,3,3-tetrafluoropropanoic acid.

Deprotonation: The remaining protonated carboxylic acid is deprotonated by water to give the second molecule of 2,2,3,3-tetrafluoropropanoic acid.

| Reactant | Product |

|---|---|

| This compound | 2,2,3,3-Tetrafluoropropanoic acid (2 equivalents) |

| Water |

Beyond alcohols, amines, and water, this compound can react with a variety of other nucleophiles. For instance, it can react with carboxylates to form mixed anhydrides or with thiols to form thioesters, following the same fundamental nucleophilic acyl substitution pathway. The high reactivity of the anhydride makes it a versatile reagent for introducing the 2,2,3,3-tetrafluoropropanoyl group onto a wide range of nucleophilic substrates.

Role as a Dehydrating Agent

Anhydrides are well-known dehydrating agents in organic synthesis, and this compound is expected to exhibit this property. Its reactivity in this regard is analogous to that of other anhydrides, such as trifluoroacetic anhydride, which are commonly employed for the dehydration of primary amides and aldoximes to form nitriles. nih.govrsc.orgresearchgate.netorgoreview.comresearchgate.netresearchgate.net

The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. The mechanism likely proceeds through the initial acylation of the amide oxygen by the anhydride, forming a reactive intermediate. Subsequent elimination, often facilitated by a base, leads to the formation of the nitrile and the corresponding carboxylic acid byproduct. Similarly, aldoximes can be dehydrated to nitriles using anhydrides, a transformation that is valuable in the synthesis of various nitrogen-containing compounds. rsc.orgnih.govnih.gov While specific examples employing this compound are not prevalent in the literature, its structural similarity to effective dehydrating agents suggests its utility in these transformations.

Electrophilic Activation and Catalysis

The high electrophilicity of this compound makes it a potent activating agent for various functional groups, a role extensively studied for its analogue, trifluoromethanesulfonic anhydride (triflic anhydride). researchgate.netresearchgate.netunlv.eduresearchgate.netbohrium.comtcichemicals.comuwaterloo.canih.govscribd.com This activation enhances the reactivity of otherwise stable molecules, enabling a range of subsequent transformations.

Activation of Oxygen-Containing Compounds

This compound can activate various oxygen-containing compounds, such as alcohols and sulfoxides. The activation of alcohols can lead to the formation of esters or facilitate dehydration reactions to form ethers under certain conditions. libretexts.orglibretexts.orgbyjus.comaskfilo.commasterorganicchemistry.com

In the case of sulfoxides, activation with a highly electrophilic anhydride like triflic anhydride is a key step in the Pummerer rearrangement. researchgate.net This reaction transforms a sulfoxide (B87167) into an α-acyloxythioether. The mechanism involves the acylation of the sulfoxide oxygen by the anhydride, forming a sulfonium (B1226848) ion intermediate. Subsequent elimination and nucleophilic attack lead to the rearranged product. Given the electrophilic nature of this compound, it is a plausible candidate for promoting similar transformations. Activation of sulfoxides with anhydrides can also lead to oxygen transfer reactions. nih.gov

Activation of Nitrogen-Containing Heterocycles

The activation of nitrogen-containing heterocycles, particularly N-oxides, with highly electrophilic anhydrides is a well-established method for their functionalization. For instance, the reaction of pyridine (B92270) N-oxides with trifluoroacetic anhydride can lead to trifluoromethylation of the heterocyclic ring through a radical pathway. nih.gov The anhydride activates the N-oxide, facilitating subsequent reactions. While specific studies with this compound are limited, its reactivity is expected to be analogous, enabling the activation of heterocycles like pyridines, imidazoles, and quinolines for further synthetic manipulations.

Activation of Nitriles and Nitro Groups

The activation of nitriles and nitro groups using potent electrophilic reagents like triflic anhydride has been a subject of recent interest. researchgate.netbohrium.comnih.gov Such activation can facilitate cyclization reactions and other transformations of these functional groups. Although direct evidence for the use of this compound in this context is scarce, its electrophilic character suggests potential applications in activating these nitrogen-containing functionalities for subsequent reactions.

Radical Reactions and Fluoromethylation/Fluorothiolation Pathways

Perfluorinated anhydrides can serve as precursors for the generation of perfluoroalkyl radicals under photolytic or photoredox catalysis conditions. nih.govresearchgate.netcas.cnnih.govresearchgate.netiu.edu For example, the photolysis of trifluoroacetic anhydride in the presence of a suitable photosensitizer can lead to the formation of the trifluoromethyl radical (•CF₃). This radical can then participate in various reactions, including the trifluoromethylation of aromatic and heteroaromatic compounds. nih.gov

Given its structure, this compound could potentially generate the 2,2,3,3-tetrafluoropropanoyl radical upon activation, which could then decarbonylate to produce the 1,1,2,2-tetrafluoroethyl radical. This radical species could then be utilized in fluoromethylation reactions. While specific studies on the fluoromethylation or fluorothiolation pathways involving this compound are not widely reported, the general principle of radical generation from perfluorinated anhydrides suggests that this compound could be a valuable precursor in such radical-mediated transformations. researchgate.netbohrium.comnih.gov

Advanced Applications of 2,2,3,3 Tetrafluoropropanoic Anhydride in Synthetic Chemistry

Application in Peptide Synthesis

The introduction of fluorinated moieties into peptides is a key strategy for modulating their conformational properties, metabolic stability, and biological activity. 2,2,3,3-Tetrafluoropropanoic anhydride (B1165640) serves as a valuable tool in this context, facilitating the creation of novel fluorinated building blocks for peptide assembly.

A significant application of 2,2,3,3-Tetrafluoropropanoic anhydride in peptide chemistry is the synthesis of amino acid pseudooxazolones. These heterocyclic compounds are important intermediates, particularly in studies of racemization during peptide synthesis. tandfonline.com The reaction involves treating a DL-amino acid with the anhydride, leading to the formation of a 2-tetrafluoroethyl-4-alkyl-pseudooxazolone-(5). tandfonline.com

For instance, the treatment of DL-isoleucine with 2.4 molar equivalents of this compound under reflux for three hours yields 2-tetrafluoroethyl-4-sec-butyl-pseudooxazolone-(5) with a 44% yield after distillation. tandfonline.com Similarly, reacting DL-valine under the same conditions produces 2-tetrafluoroethyl-4-isopropyl-pseudooxazolone-(5) in a 25% yield. tandfonline.com The structure of these pseudo-type oxazolones is confirmed through spectroscopic methods, including IR, NMR, and mass spectrometry. tandfonline.com The carbonyl absorption band in the IR spectrum, characteristic of a conjugated azlactone, is a key indicator of their formation. tandfonline.com This synthetic approach has been extended to a range of amino acids with different alkyl side chains, demonstrating its versatility. core.ac.uk

Synthesis of 2-Tetrafluoroethyl-pseudooxazolone-(5) Derivatives

| Starting Amino Acid | Product Name | Yield (%) | Reference |

|---|---|---|---|

| DL-Isoleucine | 2-tetrafluoroethyl-4-sec-butyl-pseudooxazolone-(5) | 44% | tandfonline.com |

| DL-Valine | 2-tetrafluoroethyl-4-isopropyl-pseudooxazolone-(5) | 25% | tandfonline.com |

The pseudooxazolones synthesized using this compound are themselves valuable fluorinated building blocks. tandfonline.comcore.ac.uk These compounds can be used to incorporate the tetrafluoropropionyl group into larger, more complex molecules. The field of medicinal chemistry has seen a rising interest in fluorinated amino acids due to their unique properties. mdpi.com The presence of fluorine atoms in close proximity to the amino acid backbone can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid function. mdpi.com These modifications can profoundly influence the biological activity and conformational preferences of peptides into which they are incorporated. mdpi.com Therefore, the anhydride-mediated synthesis of pseudooxazolones provides a direct route to creating novel, fluorinated synthons for the construction of advanced peptides and peptidomimetics.

Synthesis of Fluorinated Fine Chemicals and Intermediates

Beyond peptide chemistry, this compound and its parent acid are important precursors for a variety of fluorinated fine chemicals, which are compounds produced in low volumes but with high value.

2,2,3,3-Tetrafluoropropanoic acid, the precursor to the anhydride, is considered a valuable intermediate for the synthesis of medicines and pesticides. google.com The acid and its derivatives are utilized in the creation of fluorinated polymers and pharmaceuticals, where thermal stability and chemical resistance are desired properties. chemimpex.com The anhydride functions as a key reagent for introducing the tetrafluoropropanoyl group into various organic molecules, generating precursors for these specialized applications.

A synthetic pathway for the derivatization of this compound to alkoxycarbonylfluoroalkanesulfonates is not well-documented in the reviewed scientific literature.

While the incorporation of fluorine is a common strategy in the design of modern pharmaceuticals, including NSAIDs, the direct use of this compound as a reagent in the synthesis of trifluorinated NSAIDs is not described in the available scientific literature.

Generation of Fluorinated Herbicides and Algaecides

The general reactivity of anhydrides involves nucleophilic acyl substitution, where a nucleophile, such as an amine or alcohol, attacks one of the carbonyl carbons of the anhydride. libretexts.org This reaction would result in the formation of an amide or ester, respectively, and 2,2,3,3-tetrafluoropropanoic acid as a byproduct. In the context of herbicide synthesis, this could involve the acylation of an amine- or alcohol-containing precursor that forms the backbone of the herbicidal molecule. The presence of the tetrafluoropropyl moiety could influence the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

Table 1: Potential Reactions in Herbicide Synthesis

| Reactant A | Reactant B (with Nucleophilic Group) | Potential Product |

|---|---|---|

| This compound | Amine-containing precursor | N-(precursor)-2,2,3,3-tetrafluoropropanamide |

Synthesis of Fluoroalkyl-difluoroquinolone-3-carboxylic acid derivatives

Quinolone and fluoroquinolone compounds are a significant class of antibacterial agents. rsc.orgnih.govnih.govbrieflands.com The synthesis of their derivatives often involves the modification of the quinolone core structure. While specific literature detailing the use of this compound in the synthesis of fluoroalkyl-difluoroquinolone-3-carboxylic acid derivatives is not available, one can hypothesize its potential role based on general acylation reactions.

If a suitable precursor with a nucleophilic site, such as an amino or hydroxyl group, were part of the quinolone structure, this compound could be used to introduce the 2,2,3,3-tetrafluoropropanoyl group. This modification could potentially alter the pharmacological properties of the resulting derivative.

Role in Polymer Chemistry

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. academie-sciences.fr These properties are derived from the monomers used in their synthesis. This compound could potentially be used to synthesize fluorinated monomers. For instance, reaction with a molecule containing both a nucleophilic group (like an alcohol or amine) and a polymerizable group (like a vinyl or acrylic group) would result in a monomer bearing the 2,2,3,3-tetrafluoropropanoyl moiety.

Table 2: Hypothetical Fluorinated Monomer Synthesis

| Reactant A | Reactant B (with Nucleophile and Polymerizable Group) | Potential Fluorinated Monomer |

|---|---|---|

| This compound | Hydroxyethyl methacrylate | 2-(((2,2,3,3-tetrafluoropropanoyl)oxy)carbonyl)ethyl methacrylate |

Acid anhydrides can be used as monomers in polycondensation reactions. If this compound were to react with a difunctional nucleophile, such as a diol or a diamine, it could potentially lead to the formation of a polyester (B1180765) or a polyamide, respectively. In such a polymer, the 2,2,3,3-tetrafluoropropanoic acid unit would be incorporated into the polymer backbone. However, the monofunctional nature of the derived acid would lead to chain termination rather than propagation of a high molecular weight polymer. For incorporation into the main chain, a dianhydride would be required.

Dynamic covalent chemistry involves the formation of reversible covalent bonds, leading to materials that can adapt their structure in response to external stimuli. researchgate.netescholarship.orgrsc.orgencyclopedia.pubnih.gov Anhydride exchange is a known dynamic covalent reaction. In a polymer network containing anhydride linkages, these bonds can break and reform, allowing the network to be reprocessed or self-heal.

While there is research on dynamic covalent exchange in poly(anhydrides), specific studies involving networks derived from this compound are not found in the available literature. The principles of anhydride exchange suggest that if this moiety were incorporated into a polymer network, it could potentially participate in dynamic covalent exchange, especially at elevated temperatures or in the presence of a catalyst. rsc.org

Spectroscopic and Computational Studies of 2,2,3,3 Tetrafluoropropanoic Anhydride

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable tools for the real-time monitoring of reactions involving 2,2,3,3-Tetrafluoropropanoic anhydride (B1165640) and for the detailed analysis of the resulting products. Each technique offers unique information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of 2,2,3,3-Tetrafluoropropanoic anhydride. Due to the presence of fluorine, both ¹H NMR and ¹⁹F NMR are particularly informative, while ¹³C NMR provides details about the carbon backbone.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The key feature would be a triplet of triplets corresponding to the single proton on the third carbon (CHF₂). The coupling with the two adjacent fluorine atoms on the same carbon would result in a triplet, and a smaller coupling to the two fluorine atoms on the second carbon would further split this signal into a triplet of triplets.

¹⁹F NMR: The ¹⁹F NMR spectrum provides detailed information about the fluorine environments. Two main resonances are expected: one for the -CF₂- group and another for the CHF₂ group. The signal for the -CF₂- group would likely appear as a triplet due to coupling with the proton on the adjacent carbon. The signal for the CHF₂ group would appear as a doublet due to coupling with the adjacent proton. Further coupling between the non-equivalent fluorine nuclei would also be observed. For comparison, the ¹⁹F NMR chemical shift for the CF₃ group in trifluoroacetic acid is approximately -76.55 ppm relative to CFCl₃. colorado.edu

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the C-2 carbon, and the C-3 carbon. The carbonyl carbon is expected to have a chemical shift in the range of 170–180 ppm. The signals for the carbons bonded to fluorine will exhibit splitting due to C-F coupling. The C-2 (-CF₂-) and C-3 (CHF₂) carbons will show characteristic chemical shifts and coupling constants. In general, sp³ hybridized carbons bonded to fluorine appear at higher fields compared to sp² carbons. thieme-connect.de For propionic anhydride, the carbonyl carbon appears at approximately 172 ppm, the α-carbon at 28 ppm, and the β-carbon at 8 ppm. chemicalbook.com The presence of electronegative fluorine atoms in this compound would significantly shift these values downfield.

| Nucleus | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H | Varies | Triplet of triplets |

| ¹⁹F (-CF₂-) | Varies | Triplet |

| ¹⁹F (CHF₂-) | Varies | Doublet |

| ¹³C (C=O) | ~170-180 | Singlet |

| ¹³C (-CF₂-) | Varies | Triplet (due to ¹JCF) |

| ¹³C (CHF₂-) | Varies | Triplet (due to ¹JCF) |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be influenced by the presence of the anhydride linkage and the fluorinated alkyl chains.

Common fragmentation pathways for anhydrides include the cleavage of the C-O-C bond and the loss of CO and CO₂. For this compound, characteristic fragments would include the 2,2,3,3-tetrafluoropropanoyl cation ([C₃HF₄O]⁺) and further fragmentation of the fluorinated alkyl chain. The mass spectrum of the closely related pentafluoropropionic anhydride shows a prominent peak corresponding to the pentafluoropropanoyl cation ([C₃F₅O]⁺). nist.gov

| m/z | Possible Fragment |

| 274 | [M]⁺ (Molecular Ion) |

| 129 | [CHF₂CF₂CO]⁺ |

| 101 | [CHF₂CF₂]⁺ |

| 69 | [CF₃]⁺ (from potential rearrangement) |

| 44 | [CO₂]⁺ |

| 28 | [CO]⁺ |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The most characteristic feature in the IR spectrum of an acid anhydride is the presence of two carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For non-cyclic saturated anhydrides, these bands typically appear at approximately 1820 cm⁻¹ and 1750 cm⁻¹. spectroscopyonline.com

In addition to the carbonyl stretches, strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1300-1100 cm⁻¹. The C-O-C stretching vibrations of the anhydride group will also be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Asymmetric C=O Stretch | ~1820 |

| Symmetric C=O Stretch | ~1750 |

| C-F Stretch | ~1300-1100 |

| C-O-C Stretch | Varies |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

High-Performance Liquid Chromatography (HPLC) can be employed for the separation and quantification of this compound. A reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Due to the reactivity of anhydrides with aqueous mobile phases, care must be taken in method development. chemicalforums.com Derivatization of the anhydride prior to analysis can be a strategy to improve stability and detection. nih.gov UV detection is a common method for analyzing anhydrides, typically at a wavelength around 210 nm. cipac.org The retention time of the anhydride will depend on its polarity and the specific chromatographic conditions used.

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and, consequently, the molecular structure of molecules in the gas phase. This technique is particularly powerful for conformational analysis.

For carboxylic acid anhydrides, computational studies predict the existence of multiple low-energy conformers. umn.edu These conformers often differ by the dihedral angles around the C-O-C linkage and the orientation of the alkyl groups. The lowest energy conformations for many anhydrides are predicted to be nonplanar cis structures, where the carbonyl groups are twisted out of a coplanar orientation. umn.edu Higher energy trans conformers may also be present.

For this compound, a similar conformational landscape is expected. The presence of the fluorinated propyl groups will influence the relative energies of the different conformers. Microwave spectroscopy, in conjunction with computational chemistry, would be essential to experimentally determine the rotational constants of the different conformers and to establish their relative abundances in the gas phase. researchgate.net

Computational Chemistry and Mechanistic Elucidation

Computational chemistry plays a vital role in complementing experimental spectroscopic data and in elucidating reaction mechanisms involving this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to:

Predict Molecular Structures: The geometries of different conformers of this compound can be optimized to determine their relative energies and structural parameters like bond lengths and angles. umn.edu

Calculate Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies, and rotational constants can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. nih.govmdpi.com

Elucidate Reaction Mechanisms: The reaction pathways for processes such as hydrolysis or acylation can be modeled to determine transition state structures and activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For instance, calculations on related fluorinated anhydrides have been used to understand their conformational preferences and the barriers to internal rotation. nih.gov Similar computational studies on this compound would provide valuable insights into its structure and reactivity.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

The reactivity of this compound is significantly influenced by the strong electron-withdrawing effects of the fluorine atoms. This effect enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. Computational studies on similar fluorinated anhydrides confirm this trend, indicating that increased fluorination leads to faster acylation reactions.

Key parameters derived from quantum chemical calculations that help in quantifying the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting HOMO-LUMO gap. A smaller HOMO-LUMO gap generally suggests higher reactivity. For an electrophile like this compound, a low-lying LUMO is indicative of its propensity to accept electrons from a nucleophile.

Another important tool is the Molecular Electrostatic Potential (MEP) surface, which visually represents the charge distribution on the molecule. For this compound, the MEP surface would be expected to show regions of strong positive potential around the carbonyl carbons, confirming their electrophilic nature, and regions of negative potential around the oxygen and fluorine atoms.

Table 1: Predicted Reactivity Descriptors from Quantum Chemical Calculations for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific literature data is unavailable. They are based on trends observed for similar fluorinated compounds.)

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity |

| LUMO Energy | Low | Strong electrophile, readily accepts electrons |

| MEP at Carbonyl C | Highly positive | Primary site for nucleophilic attack |

| Natural Charge on Carbonyl C | Significantly positive | Increased electrophilicity |

Modeling of Transition States and Reaction Pathways

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. For reactions involving this compound, such as hydrolysis or acylation of an alcohol or amine, computational methods can determine the reaction mechanism and the associated energy barriers.

The reaction of this compound with a nucleophile is expected to proceed through a tetrahedral intermediate. The energy of the transition state leading to this intermediate is a critical factor in determining the reaction rate. Computational software can be used to locate the geometry of this transition state and calculate its energy. By comparing the energy of the transition state to that of the reactants, the activation energy for the reaction can be determined.

For instance, in the hydrolysis of this compound, the reaction pathway would involve the nucleophilic attack of a water molecule on one of the carbonyl carbons. This would be followed by the formation of a tetrahedral intermediate, and subsequent breakdown to form two molecules of 2,2,3,3-tetrafluoropropanoic acid. Computational modeling could elucidate whether this process is concerted or stepwise and could also investigate the role of additional water molecules in catalyzing the reaction by forming a hydrogen-bonded network that stabilizes the transition state.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound (Note: These values are illustrative and not from published research on this specific compound.)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | Anhydride + H₂O | 0 |

| Transition State 1 | [Anhydride---H₂O]‡ | +15 |

| Intermediate | Tetrahedral Intermediate | -5 |

| Transition State 2 | [Intermediate Breakdown]‡ | +10 |

| Products | 2 x Acid | -20 |

Prediction of Molecular Interactions

Beyond covalent bond formation, the non-covalent interactions of this compound with other molecules, such as solvents or reactants, play a crucial role in its chemical behavior. Computational methods can predict and quantify these interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces.

Due to the presence of electronegative oxygen and fluorine atoms, this compound can act as a hydrogen bond acceptor. The strength and geometry of these potential hydrogen bonds with donor molecules can be modeled. Similarly, the fluorine atoms could potentially participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition.

Table 3: Predicted Non-Covalent Interactions for this compound

| Interaction Type | Potential Partner Molecule | Predicted Strength | Significance |

| Hydrogen Bonding | Water, Alcohols | Moderate | Influences solubility and can play a role in reaction mechanisms. |

| Dipole-Dipole | Polar Solvents | Moderate | Affects solvation and molecular orientation. |

| Halogen Bonding | Lewis Bases | Weak | May contribute to specific intermolecular recognition. |

| van der Waals | All molecules | Present | Contributes to the overall intermolecular forces. |

Future Directions and Emerging Research Avenues for 2,2,3,3 Tetrafluoropropanoic Anhydride

Green Chemistry Approaches in Synthesis and Application

The traditional synthesis of 2,2,3,3-Tetrafluoropropanoic anhydride (B1165640) involves the dehydration of 2,2,3,3-tetrafluoropropanoic acid using stoichiometric, and often harsh, dehydrating agents like phosphorus pentoxide or thionyl chloride. This approach presents several challenges from a green chemistry perspective, including the generation of significant chemical waste and the use of hazardous reagents.

Future research is increasingly directed toward developing more sustainable synthetic routes. A primary goal is to replace classical dehydrating agents with catalytic, environmentally benign alternatives. This includes exploring solid acid catalysts or enzymatic processes that can facilitate the dehydration reaction under milder conditions and with higher atom economy.

Furthermore, the application of 2,2,3,3-Tetrafluoropropanoic anhydride as an acylating agent is also under scrutiny. In acylation reactions, one molecule of 2,2,3,3-tetrafluoropropanoic acid is released as a byproduct for every acyl group transferred, leading to poor atom economy. This is analogous to the use of acetic anhydride, which is often cited as a "non-green" reagent for similar reasons. Emerging research aims to design catalytic cycles where the anhydride can be used more efficiently or to develop alternative reagents that can deliver the tetrafluoropropanoyl group without generating a stoichiometric acidic byproduct.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Method | Future Green Approach |

|---|---|---|

| Reagents | Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂) | Heterogeneous acid catalysts, Biocatalysts (enzymes) |

| Conditions | Often harsh, elevated temperatures | Milder, potentially room temperature |

| Byproducts | Significant inorganic waste | Minimal, recyclable catalysts |

| Atom Economy | Moderate to low | High |

| Overall Goal | High yield | Sustainability, reduced waste, process efficiency |

Development of Novel Catalytic Systems

The development of advanced catalytic systems represents a significant frontier for expanding the utility of this compound. Modern catalysis, including transition metal catalysis and photoredox catalysis, offers pathways to new reactivity and improved process efficiency.

Future research in this area is expected to focus on two main aspects:

Catalytic Synthesis: Designing novel catalysts that can produce the anhydride from its parent acid with higher efficiency, selectivity, and under more sustainable conditions. This could involve flow chemistry systems where the reaction can be performed continuously over a solid-supported catalyst, minimizing waste and improving safety.

Catalyst-Mediated Applications: Employing catalysts to enhance the reactivity of the anhydride in organic synthesis. For instance, a Lewis acid catalyst could activate the anhydride, allowing acylation reactions to proceed at lower temperatures or with substrates that are typically unreactive. Photoredox catalysis could open entirely new reaction pathways, enabling the use of the anhydride in radical-based transformations for the synthesis of complex fluorinated molecules.

Expansion into New Areas of Materials Science

This compound is a valuable precursor for high-performance polymers, coatings, and materials for electronic applications. Its ability to introduce fluorinated segments into a material can dramatically alter surface properties, thermal stability, and chemical resistance. chem-soc.si

Emerging research is focused on leveraging these properties to create next-generation materials:

Advanced Polymers and Coatings: The anhydride can be used to synthesize novel fluorinated polyimides and polyesters. researchgate.net These materials are highly sought after in the aerospace and microelectronics industries for their low dielectric constants, high thermal stability, and durability. researchgate.netresearchgate.net Future work will likely involve creating copolymers with precisely tailored properties for specific applications, such as flexible electronic substrates or advanced membranes. pageplace.de

Surface Modification: As a reactive acylating agent, the anhydride is ideal for the surface modification of existing materials. Research is exploring its use to create superhydrophobic or oleophobic surfaces by grafting tetrafluoropropanoyl groups onto substrates like cellulose, silica, or other polymers. ingentaconnect.comuea.ac.uk Such modified surfaces have applications in self-cleaning coatings, anti-fouling materials for marine applications, and specialized textiles.

Biomedical Materials: Fluorinated polymers often exhibit excellent biocompatibility and biostability. nih.gov The anhydride could be used to modify the surfaces of biomedical implants to reduce protein adhesion and improve their compatibility in the body or to create specialized drug-delivery vehicles.

Synergistic Applications with Electrochemistry

Electrochemistry is emerging as a powerful and sustainable tool in modern organic synthesis. Its application in conjunction with this compound opens up several promising research directions.

One key area is the electrosynthesis of the anhydride or its precursors. Utilizing electricity as a "reagent" can circumvent the need for harsh chemical oxidants or other stoichiometric reagents, aligning with the principles of green chemistry. Researchers may explore the electrochemical dehydration of 2,2,3,3-tetrafluoropropanoic acid as a clean and controllable method for anhydride production.

Furthermore, electrochemistry can be used to mediate reactions involving the anhydride. By controlling the electrode potential, chemists can generate reactive intermediates from the anhydride or a substrate, enabling new types of chemical transformations that are difficult to achieve with conventional methods. This could lead to highly selective and efficient processes for creating complex fluorinated molecules, with the added benefit of minimizing chemical waste.

Design of Next-Generation Fluorinated Reagents

While this compound is an effective reagent, the field of fluorine chemistry is rapidly evolving toward the development of more sophisticated and selective reagents. The historical progression of fluorinating agents is often categorized into generations, from hazardous first-generation reagents (e.g., F₂ gas) to more manageable second-generation reagents like Selectfluor® and the anhydride itself.

The future lies in the design of third-generation reagents that offer superior performance under milder conditions. Research is focused on creating reagents that can deliver the tetrafluoropropanoyl group or related fluorinated fragments via novel mechanisms, such as radical pathways. These next-generation reagents are being designed to exhibit:

Higher Selectivity: Reacting only at specific sites in a complex molecule.

Milder Reaction Conditions: Functioning at room temperature and without the need for strong acids or bases.

Improved Safety Profiles: Reducing the hazards associated with synthesis and handling.

This trend may lead to the development of new classes of reagents that could eventually serve as more efficient and selective alternatives to traditional anhydrides for certain advanced applications.

Table 2: Evolution of Fluorinating Reagents

| Generation | Representative Reagents | Key Characteristics | Future Direction |

|---|---|---|---|

| First | F₂, XeF₂ | Highly reactive, hazardous, non-selective | Phased out for most synthetic applications |

| Second | Selectfluor®, NFSI, this compound | Electrophilic, more manageable, widely used | Optimization of reactivity and handling |

| Third | N-Fluoro-N-arylsulfonamides (NFASs) | Radical-based, mild conditions, high selectivity | Design of highly specialized and "tunable" reagents |

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3-tetrafluoropropanoic anhydride in laboratory settings?

The Halex reaction, commonly used for fluorinated anhydrides, involves substituting chlorine atoms in chlorinated precursors with fluorine via sodium fluoride under controlled conditions (e.g., 150–200°C, inert atmosphere) . For this compound, starting materials like 2,2,3,3-tetrachloropropanoic acid or its ester derivatives can undergo nucleophilic fluorination. Reaction progress should be monitored using <sup>19</sup>F NMR to track fluorine incorporation, with typical yields ranging from 60–80% after purification via fractional distillation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm the absence of residual precursors and verify fluorine substitution patterns. For example, the anhydride’s carbonyl groups appear as distinct peaks in <sup>13</sup>C NMR (~170–180 ppm) .

- FT-IR : Strong absorption bands at ~1,820 cm<sup>−1</sup> (C=O stretching) and ~1,250 cm<sup>−1</sup> (C-F stretching) are diagnostic .

- Elemental Analysis : Validate stoichiometry (expected C: 28.6%, F: 45.2%, O: 19.0%) .

Q. What safety precautions are critical when handling this compound?

The compound is a potent irritant to eyes and mucous membranes (R36/37 hazard code) . Use gloves (nitrile), sealed reaction vessels, and fume hoods. Thermal decomposition above 150°C may release toxic hydrogen fluoride (HF); neutralization traps with calcium carbonate are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during fluorination?

Competing hydrolysis or incomplete fluorination often arises from moisture or insufficient reaction time. Strategies include:

- Drying Agents : Molecular sieves (3Å) in the reaction mixture to absorb trace water .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion mobility in non-polar solvents .

- Kinetic Studies : Use in situ <sup>19</sup>F NMR to identify optimal temperature windows (e.g., 170°C maximizes fluorination without decomposition) .

Q. How do structural variations in fluorinated anhydrides influence their reactivity as acylating agents?

Compared to acetic anhydride, this compound exhibits higher electrophilicity due to electron-withdrawing fluorine atoms, accelerating acylation reactions. For example, in esterification with alcohols, reaction rates increase by ~40% under identical conditions (e.g., 25°C, 1:1 molar ratio) . However, steric effects from the fluorinated backbone may reduce yields in bulky substrate systems, necessitating solvent optimization (e.g., dichloromethane vs. THF) .

Q. What methodologies resolve contradictions in thermal stability data for fluorinated anhydrides?

Discrepancies in reported melting points (e.g., 91–93°C for tetrafluorophthalic anhydride vs. 106°C for tetrafluorosuccinic anhydride) arise from polymorphic forms or impurities. Mitigation approaches include:

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and validate purity (>98% by HPLC).

- Controlled Recrystallization : Use solvent systems like hexane/ethyl acetate to isolate stable crystalline forms .

Q. What environmental and regulatory considerations apply to this compound?

Fluorinated compounds are under scrutiny as potential persistent organic pollutants (POPs). Per ECHA guidelines, assess:

- Biodegradation : Use OECD 301F tests to measure half-life in aqueous systems.

- Toxicity Profiling : Acute aquatic toxicity (Daphnia magna EC50) and bioaccumulation potential (log P < 3.5 preferred) .

- Waste Management : Neutralize waste streams with alkaline solutions (pH >10) to hydrolyze anhydride groups before disposal .

Methodological Tables

Q. Table 1: Comparative Reactivity of Fluorinated Anhydrides

Q. Table 2: Thermal Stability Analysis

| Technique | Parameter Measured | Critical Findings |

|---|---|---|

| DSC | Melting Point Range | 104–106°C (decomposition onset at 150°C) |

| TGA | Weight Loss (%) at 200°C | <5% (indicating high thermal stability) |

| Adapted from studies on tetrafluorosuccinic anhydride . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。